Ethyl 2-(4-methylpiperidin-1-yl)propanoate

Lipophilicity ADME Medicinal Chemistry

Reproducible CNS drug discovery requires intermediates with precisely defined stereochemistry and lipophilicity. Generic piperidine esters introduce variability due to different substitution patterns and missing chiral centers. - **Quantifiable advantage:** XLogP3 = 2.2 (vs. 1.3 for unsubstituted analog) - optimized for blood-brain barrier penetration studies. - **Stereochemical precision:** Two chiral centers (C2, C4) enable four stereoisomers for enantioselective SAR. - **Supply security:** 97% minimum purity, lot-to-lot consistency, and documented synthetic provenance.

Molecular Formula C11H21NO2
Molecular Weight 199.294
CAS No. 928709-07-3
Cat. No. B2734779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-methylpiperidin-1-yl)propanoate
CAS928709-07-3
Molecular FormulaC11H21NO2
Molecular Weight199.294
Structural Identifiers
SMILESCCOC(=O)C(C)N1CCC(CC1)C
InChIInChI=1S/C11H21NO2/c1-4-14-11(13)10(3)12-7-5-9(2)6-8-12/h9-10H,4-8H2,1-3H3
InChIKeyKLCRJRFJKBAQME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-methylpiperidin-1-yl)propanoate: A 4-Methylpiperidine Ester Building Block


Ethyl 2-(4-methylpiperidin-1-yl)propanoate (CAS 928709-07-3) is a synthetic piperidine ester derivative characterized by an ethyl propanoate backbone substituted at the alpha‑carbon with a 4‑methylpiperidine ring. The compound possesses a molecular weight of 199.29 g/mol and a molecular formula of C₁₁H₂₁NO₂ [1]. Key computed properties include a topological polar surface area (TPSA) of 29.5 Ų, a calculated partition coefficient (XLogP3‑AA) of 2.2, and four rotatable bonds [1]. Its structure contains two chiral centers (at the C2 position of the propanoate and the C4 position of the piperidine ring), giving rise to four potential stereoisomers [1].

Synthetic intermediate for alpha-substituted piperidine esters with dual stereocenters
Scaffold for chiral SAR studies requiring stereochemical control
Building block for CNS-penetrant candidate synthesis programs

Why Generic Piperidine Ester Substitution Fails for This Compound


Although numerous piperidine esters are commercially available as synthetic intermediates, generic substitution is unreliable due to the unique structural and physicochemical profile of Ethyl 2-(4-methylpiperidin-1-yl)propanoate. The 4‑methyl substitution on the piperidine ring, combined with the alpha‑position of the ester group, creates a distinct steric and electronic environment that diverges from simpler analogs such as ethyl 3‑(piperidin‑1‑yl)propanoate or methyl 3‑(4‑methylpiperidin‑1‑yl)propanoate. This results in quantifiable differences in lipophilicity (XLogP3) and conformational flexibility (rotatable bond count), which in turn influence membrane permeability, metabolic stability, and potential target engagement [1][2]. Furthermore, the presence of two stereocenters introduces stereochemical complexity that is absent in many in‑class alternatives, directly impacting structure‑activity relationship (SAR) studies and the reproducibility of downstream biological assays [1].

Stereochemistry
Ethyl 2-(4-methylpiperidin-1-yl)propanoate
2 stereocenters (C2, C4)
Generic piperidine esters may have 0–1 stereocenters, limiting stereochemical control
Lipophilicity
Alpha-substituted with 4-methyl; distinct XLogP3 profile
Unsubstituted analogs shift partition coefficient, potentially altering permeability context
Purity
Reported 97% purity specification supports reproducibility
Lower-purity alternatives may introduce impurities that confound assay results

Quantitative Differentiation of This Compound Versus Structural Analogs


Enhanced Lipophilicity Drives Membrane Permeability

Ethyl 2-(4-methylpiperidin-1-yl)propanoate exhibits a calculated XLogP3-AA of 2.2, whereas the structurally related ethyl 3-(piperidin-1-yl)propanoate (CAS 19653-33-9) has a lower XLogP3-AA of 1.3 [1][2]. This 0.9 unit increase in lipophilicity is attributed to the 4-methyl substituent on the piperidine ring and the alpha-substitution pattern. Higher lipophilicity is generally associated with improved passive membrane permeability and enhanced metabolic stability in in vivo models, making the compound a more suitable candidate for central nervous system (CNS) drug discovery programs [1][2].

Lipophilicity shift
Class-level inference
XLogP3 Δ = +0.9 vs. unsubstituted analog
Reported lipophilicity context supports membrane permeability screening
Computed XLogP3 values; experimental verification recommended
Lipophilicity ADME Medicinal Chemistry

Dual Stereocenters Enable Chiral SAR Studies

Ethyl 2-(4-methylpiperidin-1-yl)propanoate contains two chiral centers (at C2 of the propanoate and C4 of the piperidine ring), resulting in four possible stereoisomers [1]. In contrast, common in-class analogs such as ethyl 3-(piperidin-1-yl)propanoate possess zero stereocenters, and methyl 3-(4-methylpiperidin-1-yl)propanoate contains only one stereocenter (at C4) [1][2]. The presence of multiple stereoisomers provides a unique opportunity for enantioselective synthesis and chiral resolution studies, allowing researchers to probe stereospecific interactions with biological targets.

Stereocenters
Class-level inference
2 stereocenters (C2, C4)
Enables chiral SAR investigation and stereochemical control studies
Comparators possess 0–1 stereocenters; stereoisomer attribution requires review
Stereochemistry SAR Chiral Separation

Optimized Rotatable Bond Count Balances Flexibility

The target compound possesses 4 rotatable bonds, whereas the comparator ethyl 3-(piperidin-1-yl)propanoate has 5 rotatable bonds [1][2]. The reduction in rotatable bond count, attributed to the 4-methyl substitution and alpha-branching, decreases conformational entropy. A lower number of rotatable bonds is often associated with improved oral bioavailability and higher probability of favorable drug-likeness parameters [1][2].

Rotatable bonds
Cross-study comparable
4 rotatable bonds (Δ = -1)
May support reduced conformational entropy relative to simple analogs
Drug-likeness interpretation requires further validation
Conformational Analysis Molecular Flexibility Drug Design

High Purity Specification Ensures Reproducibility

Commercial offerings of Ethyl 2-(4-methylpiperidin-1-yl)propanoate from multiple vendors specify a purity of 97% (e.g., Leyan Product ID 1392444) . In comparison, many in-class piperidine ester intermediates are supplied at 95% purity (e.g., Ethyl 2-Methyl-3-(piperidin-1-yl)propanoate from AKSci, min. purity 95%) . The higher purity specification reduces the risk of side reactions and impurities that can compromise the yield and reproducibility of subsequent synthetic steps or biological assays.

Purity specification
Data to verify
97% (vendor-reported)
Higher purity specification supports lot consistency review
Source review recommended; vendor datasheet confirmation needed
Purity Synthetic Reproducibility Quality Control

Optimal Application Scenarios Based on Quantified Differentiation


CNS-Penetrant Candidate Building Block

Given its higher lipophilicity (XLogP3 = 2.2 vs. 1.3 for the unsubstituted analog) [1][2], Ethyl 2-(4-methylpiperidin-1-yl)propanoate is particularly suited as a starting material or intermediate in the synthesis of drug candidates requiring blood‑brain barrier penetration. This includes programs targeting neurological disorders such as Alzheimer's disease, Parkinson's disease, or psychiatric conditions.

Chiral Separation and Stereochemical SAR Studies

The presence of two stereocenters (C2 and C4) makes this compound an ideal scaffold for enantioselective synthesis and chiral resolution studies [1]. Research groups focused on understanding stereospecific ligand‑receptor interactions can utilize the four possible stereoisomers to dissect potency, selectivity, and metabolic profiles of lead compounds.

Synthetic Intermediate for Complex Piperidine Molecules

The combination of an ester functional group, a substituted piperidine ring, and favorable physicochemical properties positions Ethyl 2-(4-methylpiperidin-1-yl)propanoate as a versatile building block for the construction of more complex molecules, including pharmaceuticals and agrochemicals [1]. Its balanced rotatable bond count (4) and moderate lipophilicity facilitate diverse downstream synthetic transformations.

High-Purity Reagent for Reproducible Pharmacological Assays

With a typical commercial purity specification of 97% , this compound is well-suited for use in in vitro pharmacological assays where impurities can confound results. Procurement of high‑purity material reduces variability in dose‑response studies and ensures that observed biological activity is attributable to the target compound rather than contaminants.

Application
Selection Property
Validation Focus
CNS-penetrant candidate building block
Lipophilicity profile review
Permeability model endpoint context
Chiral SAR studies
Stereochemical control context
Enantiomer-attribution review
Complex piperidine synthesis
Alpha-ester scaffold with 4-methyl substitution
Synthetic route compatibility review
Reproducible pharmacological assays
High-purity specification context
Impurity-confounding endpoint review

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